1-(phenoxyacetyl)-4-(3-pyridinylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including acetylation, aminolysis, and the use of different catalysts. For example, the enantiomers of similar compounds have been synthesized using hydrolytic kinetic resolution (HKR) methods, demonstrating the effectiveness of these approaches in achieving high enantiomeric purity (Kulig, Nowicki, & Malawska, 2007). Synthesis routes can vary, involving different starting materials and reaction conditions, which are tailored to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(phenoxyacetyl)-4-(3-pyridinylmethyl)piperazine is characterized using techniques like IR, NMR, and mass spectrometry. These analytical methods confirm the chemical structure and help understand the spatial arrangement of atoms within the molecule, which is crucial for its biological activity and chemical properties.
Chemical Reactions and Properties
The chemical reactions involving piperazine derivatives can include substitutions, additions, and other transformations essential for modifying the chemical structure to enhance desired properties. The reactivity of these compounds often depends on the substituents attached to the piperazine ring and the overall molecular framework.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of piperazine derivatives are critical for their practical applications, especially in pharmaceutical formulations. These properties can significantly influence the compound's behavior in biological systems and its handling and storage requirements.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of piperazine derivatives, are influenced by their molecular structure. The presence of functional groups like phenoxyacetyl and pyridinylmethyl influences the compound's interactions with biological targets and its overall pharmacological profile.
References:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenoxy-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-23-17-6-2-1-3-7-17)21-11-9-20(10-12-21)14-16-5-4-8-19-13-16/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYWUUGRJYOFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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